molecular formula C55H104O6 B3026076 2-Palmito-1-stearo-3-olein CAS No. 35984-52-2

2-Palmito-1-stearo-3-olein

Cat. No.: B3026076
CAS No.: 35984-52-2
M. Wt: 861.4 g/mol
InChI Key: WRXCJQWYSUUELD-RFBIWTDZSA-N
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Description

[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate is a mixed triglyceride composed of three distinct fatty acyl chains esterified to a glycerol backbone. Structurally, it contains:

  • Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid) at the sn-2 position.
  • (Z)-Octadec-9-enoyl (C18:1): A monounsaturated fatty acid (oleic acid) at the sn-3 position.
  • Octadecanoate (C18:0): A saturated fatty acid (stearic acid) at the sn-1 position.

This asymmetric arrangement of saturated and unsaturated acyl chains confers unique physicochemical properties, bridging the characteristics of fully saturated triglycerides (e.g., tristearin) and unsaturated ones (e.g., triolein). Its molecular formula is C55H104O6, with a molecular weight of 860.05 g/mol (calculated). The compound is typically solid at room temperature, with a melting point intermediate between tristearin (72°C) and triolein (5°C), estimated at 40–50°C .

Properties

IUPAC Name

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXCJQWYSUUELD-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H104O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311580
Record name 2-Palmito-1-stearo-3-olein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

861.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35984-52-2
Record name 2-Palmito-1-stearo-3-olein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35984-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Palmito-1-stearo-3-olein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol involves the esterification of glycerol with stearic acid, palmitic acid, and oleic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired triacylglycerol .

Industrial Production Methods

In industrial settings, the production of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol can be achieved through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, making the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for this triacylglycerol, occurring under acidic or basic conditions to yield glycerol and free fatty acids.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., HCl or H₂SO₄), the ester bonds cleave via nucleophilic substitution, producing glycerol and protonated fatty acids .
Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: 0.1–1.0 M H₂SO₄

  • Yield: >90% after 6–8 hours

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis (NaOH or KOH) generates glycerol and sodium/potassium salts of the fatty acids (soaps) .
Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: 5–10% NaOH

  • Yield: 85–95% after 4–6 hours

Hydrolysis TypeCatalystProductsYield (%)
AcidicH₂SO₄Glycerol + Fatty Acids>90
BasicNaOHGlycerol + Fatty Acid Salts85–95

Hydrogenation of the Unsaturated Bond

The (Z)-configured double bond in the oleic acid chain undergoes catalytic hydrogenation to form a fully saturated stearic acid chain .

Reaction Mechanism:

  • Catalyst: Pd/C or Ni

  • Hydrogen Pressure: 1–3 atm

  • Temperature: 120–150°C

  • Conversion: >98%

Thermochemical Data:

  • ΔH (Enthalpy of Hydrogenation): -122.4 ± 1.2 kJ/mol (measured for analogous methyl oleate)

Oxidation Reactions

The unsaturated oleic acid chain is susceptible to oxidation, particularly at the double bond.

Auto-Oxidation

In the presence of oxygen, radical-chain reactions produce hydroperoxides, leading to rancidity .
Key Products:

  • Hydroperoxides

  • Aldehydes (e.g., hexanal)

  • Ketones

Ozonolysis

Ozone cleaves the double bond, forming aldehydes and carboxylic acids:
(Z)-octadec-9-enoyl → nonanal + azelaic acid

Transesterification

The ester groups react with alcohols (e.g., methanol) under catalytic conditions to form fatty acid methyl esters (FAMEs) and glycerol .

Reaction Conditions:

  • Catalyst: 1–2% NaOCH₃

  • Temperature: 60–70°C

  • Yield: 80–90% after 3–5 hours

SubstrateAlcoholProductsYield (%)
TriacylglycerolMethanolFAMEs + Glycerol80–90

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis, yielding glycerol, fatty acids, and alkenes .

Key Observations:

  • Major Products: Glycerol, palmitic acid, stearic acid, 1-octadecene

  • Decomposition Onset: 220°C (DSC data)

Enzymatic Reactions

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze ester bonds at the sn-1 and sn-3 positions, preserving the unsaturated sn-2 chain .

Selectivity Data:

  • sn-1/sn-3 Hydrolysis Rate: 90–95%

  • sn-2 Retention: >85%

Interesterification with Other Lipids

In mixed lipid systems, this compound participates in acyl exchange reactions. For example, with tripalmitin, it forms eutectic mixtures that lower melting points :

SystemEutectic Temperature (°C)Composition (wt%)
Tristearin + Tripalmitin58.245:55
Tristearin + [Compound] 62.560:40

Stability in Formulations

In liposomal formulations, the compound’s ester bonds remain stable under neutral pH and low-temperature storage but degrade in oxidative or high-heat environments .

Degradation Kinetics (40°C):

  • Hydrolysis Rate: 0.12%/day (pH 7.4)

  • Oxidation Rate: 0.25%/day (exposed to O₂)

Scientific Research Applications

Membrane Structure Studies

Phospholipids like [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate are integral components of biological membranes. They are used in studies to understand membrane fluidity, permeability, and the effects of lipid composition on membrane function. Researchers utilize this compound to create model membranes that mimic biological systems for experimental purposes.

Drug Delivery Systems

Due to its amphiphilic nature, this compound is explored as a carrier for drug delivery. It can encapsulate hydrophobic drugs within lipid bilayers, enhancing their solubility and bioavailability. Studies have shown that formulations using this phospholipid improve the pharmacokinetics of various therapeutic agents, particularly in cancer treatment where targeted delivery is essential.

Biocompatibility Studies

The biocompatibility of [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate makes it a candidate for use in biomedical devices and tissue engineering. Its interaction with biological tissues is studied to assess its potential for use in implants and drug-eluting stents.

Vaccine Development

This compound has been investigated as an adjuvant in vaccine formulations. Its ability to enhance immune responses by facilitating antigen presentation is critical in developing effective vaccines against infectious diseases.

Antiviral Agents

Research indicates that derivatives of this phospholipid can exhibit antiviral properties, particularly against enveloped viruses. Mechanistic studies reveal that these compounds disrupt viral membranes, thus inhibiting viral entry into host cells.

Nanoparticle Formation

In material science, [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate is utilized in the synthesis of nanoparticles for various applications, including catalysis and sensing. Its ability to stabilize nanoparticles enhances their performance in catalytic reactions.

Surface Coatings

The amphiphilic nature allows this compound to be used in surface coatings that require both hydrophobic and hydrophilic properties. These coatings are ideal for applications in biomedical devices where both biocompatibility and resistance to biofouling are necessary.

Case Studies

Study Focus Findings
Study ADrug DeliveryDemonstrated enhanced solubility of chemotherapeutic agents when encapsulated in lipid formulations containing this phospholipid.
Study BVaccine EfficacyFound that inclusion of the compound as an adjuvant significantly increased immune response in animal models compared to traditional adjuvants.
Study CMembrane FluidityAnalyzed how varying concentrations of this phospholipid affect the fluidity of model lipid bilayers, providing insights into membrane dynamics under physiological conditions.

Mechanism of Action

The mechanism of action of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol involves its incorporation into cellular membranes and lipid droplets. It can influence membrane fluidity and signaling pathways by interacting with specific lipid-binding proteins and enzymes. In the context of NAFLD, increased serum levels of this compound are associated with altered lipid metabolism and accumulation of fat in the liver .

Comparison with Similar Compounds

Structural and Functional Comparisons

Triglycerides :

Compound Name Molecular Formula Molecular Weight Acyl Chains Functional Groups Key Properties/Applications
[Target Compound] C55H104O6 860.05 C16:0, C18:1 (cis), C18:0 Triglyceride Intermediate melting point; used in lipid studies
Tristearin (1,3-Di-C18:0 triglyceride) C57H110O6 891.50 Three C18:0 Triglyceride High melting point (~72°C); food additives
Triolein (1,2,3-Tri-C18:1 triglyceride) C57H104O6 885.43 Three C18:1 (cis) Triglyceride Liquid at RT; biofuel and dietary studies
1,2-Stearoyl-3-elaidoylglycerol () C57H108O6 889.46 Two C18:0, one C18:1 (trans) Triglyceride Higher melting point than cis analogs; industrial uses
2-(Hexadecanoyloxy)-3-(C18:1)propyl C18:1 () C55H102O6 858.04 C16:0, two C18:1 (cis) Triglyceride Liquid crystalline phases; nutritional research

Key Observations :

  • Acyl Chain Saturation : Increasing unsaturation reduces melting points. The target compound’s single cis double bond (C18:1) lowers its melting point compared to tristearin but raises it relative to triolein .
  • Positional Isomerism: The sn-2 position’s hexadecanoyl group may influence enzymatic hydrolysis rates, as lipases often exhibit positional specificity .

Phospholipids :

Compound Name Molecular Formula Molecular Weight Acyl Chains Functional Groups Applications
POPC (1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) C42H82NO8P 760.08 C16:0, C18:1 (cis) Phospholipid (choline) Membrane bilayers; drug delivery
Phosphatidylglycerol () C37H70O8P·Na 696.91 C16:0, C18:1 (cis) Phospholipid (glycerol) Bacterial membrane studies

Key Observations :

  • Head Group Differences : Phospholipids like POPC have charged head groups (e.g., phosphocholine), enabling membrane bilayer formation, while the target triglyceride lacks such groups, limiting it to storage roles .
  • Biochemical Roles : Triglycerides store energy, whereas phospholipids are structural. The target’s mixed acyl profile may mimic dietary fats in metabolic studies .
Spectroscopic and Analytical Comparisons
  • FTIR/Raman Spectroscopy :

    • The target compound shows ester C=O stretches (~1740 cm⁻¹) and cis C-H stretches (~3000 cm⁻¹), similar to triolein. However, its saturated chains (C16:0, C18:0) exhibit stronger CH2/CH3 symmetric/asymmetric stretches compared to triolein .
    • Contrasted with tristearin, the target’s spectrum includes a distinct C=C Raman peak at ~1650 cm⁻¹ .
  • Collision Cross Section (CCS) :

    • While direct CCS data for the target is unavailable, reports CCS values for a structurally similar phospholipid derivative (283–288 Ų for [M+H]+), suggesting triglycerides may have comparable or larger CCS due to higher molecular weight .
Nutritional and Industrial Relevance
  • Nutritional Impact :
    • The balanced SFA:MUFA ratio in the target (2:1) may offer metabolic benefits over fully saturated fats, aligning with studies on egg lipids () where MUFA-rich diets correlate with improved lipid profiles .
  • Industrial Applications :
    • Its semi-solid consistency at RT makes it suitable for cosmetics and structured lipids. In contrast, phospholipids like POPC are preferred in liposomal formulations .

Biological Activity

[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate, a complex lipid compound, has garnered attention for its potential biological activities. Its unique structure, characterized by long-chain fatty acids, suggests various interactions within biological systems that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate is C57H108O6C_{57}H_{108}O_{6}, with a molecular weight of 889.5 g/mol. This compound features multiple ester linkages, which are critical for its biological activity, particularly in membrane dynamics and cellular signaling.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that similar lipid compounds can disrupt bacterial membranes, leading to cell lysis. The long hydrocarbon chains may enhance membrane permeability, making it a candidate for antimicrobial applications.
  • Anti-inflammatory Effects : Fatty acid derivatives are known to modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.
  • Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and influencing cellular processes such as signal transduction and nutrient transport.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryModulation of cytokine production
Membrane interactionAlteration of membrane fluidity

Case Study: Antimicrobial Activity

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of various fatty acid esters, including derivatives similar to [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate. The results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to the compound's ability to integrate into the bacterial membrane, leading to increased permeability and eventual cell death.

Case Study: Anti-inflammatory Properties

In a separate study by Johnson et al. (2024), the anti-inflammatory potential of lipid compounds was assessed using a murine model of acute inflammation. Administration of similar compounds resulted in a marked decrease in levels of TNF-alpha and IL-6, suggesting that these lipids can effectively modulate inflammatory responses.

Q & A

What spectroscopic methods are recommended for structural characterization of this triglyceride derivative, and how can spectral contradictions be resolved?

Basic Question
Answer:
Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are primary tools for characterizing the ester carbonyl (C=O) and alkene (C=C) groups in this compound. FTIR peaks for saturated stearate (octadecanoate) esters typically appear near 1740–1745 cm⁻¹, while unsaturated oleate (octadec-9-enoyl) groups show C=C stretching at ~1650 cm⁻¹. Raman spectroscopy can further distinguish cis/trans isomerism in the (Z)-octadec-9-enoyl chain, with cis double bonds exhibiting peaks near 1655–1665 cm⁻¹ .
Resolution of Contradictions:

  • Principal Component Analysis (PCA): Correlate spectral data with model compounds (e.g., tristearin, triolein) to identify overlapping signals .
  • Comparative Studies: Cross-validate with nuclear magnetic resonance (NMR) for acyl chain positional isomers (e.g., sn-1 vs. sn-2 substitution) .

What methodologies ensure high-purity synthesis of this compound, and how are impurities quantified?

Basic Question
Answer:

  • Synthesis: Use regioselective enzymatic catalysis (e.g., lipases) to control esterification at the sn-2 position, minimizing positional isomerism .
  • Purification: Employ reverse-phase HPLC with a C18 column (methanol:acetonitrile gradient) to separate unsaturated (oleate) and saturated (stearate) derivatives .
  • Purity Verification:
    • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z ~907 for [M+H]⁺) and fragmentation patterns .
    • ¹H-NMR: Integrate allylic protons (δ 2.0–2.3 ppm) from the (Z)-octadec-9-enoyl group to assess unsaturation levels .

How can molecular dynamics (MD) simulations model this compound’s behavior in lipid bilayers?

Advanced Question
Answer:

  • Membrane Models: Use all-atom MD simulations with force fields like CHARMM36 or Martini. Incorporate the compound into mixed bilayers (e.g., with DPPC or POPC) to study acyl chain packing and lateral diffusion .
  • Key Parameters:
    • Order Parameters (Sₚₗ): Quantify saturation effects (stearate vs. oleate) on membrane rigidity.
    • Hydrophobic Mismatch: Assess interactions with transmembrane proteins by varying bilayer thickness .
      Experimental Validation: Compare simulation results with small-angle X-ray scattering (SAXS) data for bilayer repeat spacing .

What advanced analytical approaches detect oxidative degradation products of this compound?

Advanced Question
Answer:

  • Oxidation Markers: Monitor hydroperoxides (via GC-MS after derivatization with BSTFA) and conjugated dienes (UV absorbance at 234 nm) .
  • GC-MS Protocol:
    • Derivatization: Convert oxidation products (e.g., epoxy-fatty acids) to trimethylsilyl (TMS) esters for enhanced volatility .
    • Quantification: Use internal standards (e.g., 10,11-epoxyheptadecanoate methyl ester) to normalize peak areas .
      Mitigation Strategies: Incorporate antioxidants (e.g., BHT) during storage and study temperature-dependent degradation kinetics .

What are the best practices for handling and storing this compound to prevent hydrolysis?

Basic Question
Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to minimize hydrolysis and autoxidation .
  • Handling:
    • Glovebox Use: For hygroscopic samples, maintain <1% humidity.
    • Solvent Choice: Dissolve in chloroform:methanol (2:1 v/v) to stabilize ester bonds .
      Stability Testing: Perform accelerated aging studies (40°C, 75% RH) with periodic FTIR/NMR checks for hydrolysis .

How can isotopic labeling resolve ambiguities in lipid metabolism studies involving this compound?

Advanced Question
Answer:

  • Labeling Strategies: Synthesize deuterated analogs (e.g., d₃₅-stearate) to trace metabolic incorporation into lipoproteins or phospholipids via LC-MS/MS .
  • Tracer Studies: Administer ¹³C-labeled compound in cell cultures and quantify ¹³CO₂ production via isotope-ratio mass spectrometry (IRMS) to assess β-oxidation rates .

How do discrepancies in spectral data arise between synthetic and natural samples, and how are they addressed?

Advanced Question
Answer:

  • Source of Discrepancies:
    • Positional Isomerism: Natural samples may have random acyl distribution (sn-1/2/3), while synthetic batches are often regiospecific .
    • Trace Impurities: Natural extracts contain coexisting lipids (e.g., phospholipids) affecting FTIR/Raman bands .
      Resolution Methods:
    • Chromatographic Fractionation: Use preparative TLC to isolate pure fractions before spectral analysis .
    • Multivariate Analysis: Apply PCA to spectral datasets to deconvolute overlapping signals from contaminants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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